molecular formula C25H27F2N3O3 B1458365 6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid CAS No. 1354802-68-8

6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid

Cat. No.: B1458365
CAS No.: 1354802-68-8
M. Wt: 455.5 g/mol
InChI Key: CSAXQCUNSNRORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical formula “C1N(C(=O)Cccc©©C(O)=O)ccc(C2=CC=CN=C22)=C1N2CC1=CC=C(F)C=C1F” is a complex organic molecule This compound features a variety of functional groups, including fluorinated aromatic rings, a carboxylic acid, and a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the core aromatic structure, followed by the introduction of functional groups through various organic reactions. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of fluorine atoms on the aromatic rings using reagents like fluorine gas or other fluorinating agents.

    Formation of Heterocycles: Cyclization reactions to form the nitrogen-containing heterocycle, often using catalysts and specific reaction conditions to ensure selectivity.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, which may involve the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction of the aromatic rings or the nitrogen-containing heterocycle can lead to the formation of partially or fully saturated compounds.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce partially hydrogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic rings and nitrogen-containing heterocycle can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated Aromatics: Compounds like 2,4-difluorobenzoic acid share similar structural features.

    Nitrogen-Containing Heterocycles: Compounds such as quinoline or isoquinoline have comparable heterocyclic structures.

    Carboxylic Acids: Molecules like benzoic acid or salicylic acid contain the carboxylic acid functional group.

Uniqueness

This compound’s uniqueness lies in the combination of its functional groups and structural elements

Properties

CAS No.

1354802-68-8

Molecular Formula

C25H27F2N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid

InChI

InChI=1S/C25H27F2N3O3/c1-25(2,24(32)33)10-3-6-22(31)29-12-9-18-19-5-4-11-28-23(19)30(21(18)15-29)14-16-7-8-17(26)13-20(16)27/h4-5,7-8,11,13H,3,6,9-10,12,14-15H2,1-2H3,(H,32,33)

InChI Key

CSAXQCUNSNRORS-UHFFFAOYSA-N

SMILES

CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O

Canonical SMILES

CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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